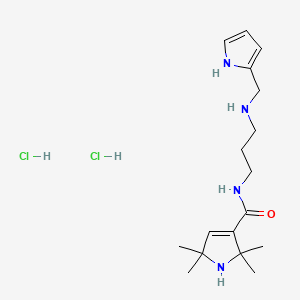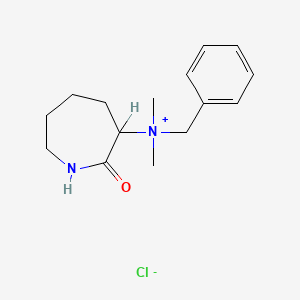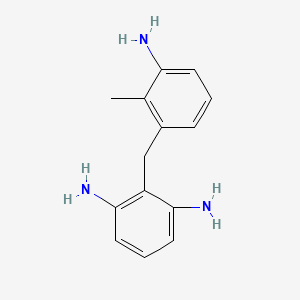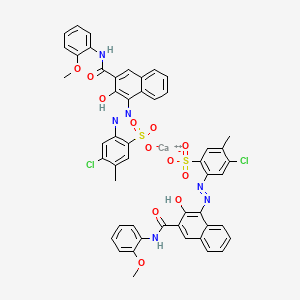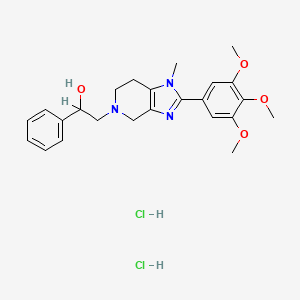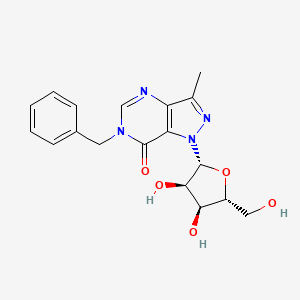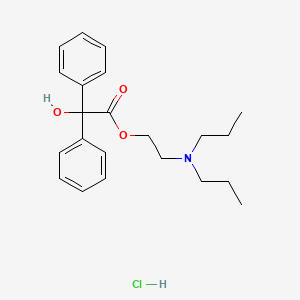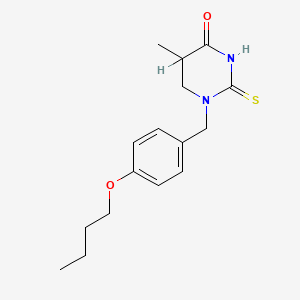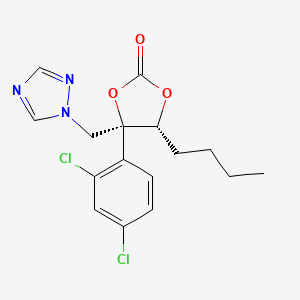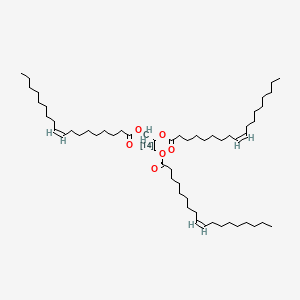
(1-14C)Triolein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-14C)Triolein, also known as glycerol tri[1-14C]oleate, is a radiolabeled compound where the carbon-1 position of the oleic acid moiety is labeled with carbon-14. This compound is a type of triglyceride, which is a glycerol molecule esterified with three fatty acid molecules. Triolein is a symmetrical triglyceride derived from glycerol and three units of the unsaturated fatty acid oleic acid . The radiolabeling with carbon-14 allows for the tracking and study of metabolic processes involving fats.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-14C)Triolein involves the esterification of glycerol with oleic acid, where the oleic acid is labeled with carbon-14 at the carbon-1 position. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent incorporation of the carbon-14 label. The product is then purified using techniques such as distillation and chromatography to achieve the desired purity and specific activity .
Analyse Des Réactions Chimiques
Types of Reactions
(1-14C)Triolein undergoes various chemical reactions, including:
Oxidation: The oxidation of triolein involves the breakdown of the triglyceride into smaller molecules, such as carbon dioxide and water.
Hydrolysis: Hydrolysis of triolein results in the formation of glycerol and free fatty acids.
Common Reagents and Conditions
Major Products Formed
Applications De Recherche Scientifique
(1-14C)Triolein is widely used in scientific research due to its radiolabeling, which allows for the tracking of metabolic processes. Some key applications include:
Fat Absorption Studies: The compound is used in breath tests to study the absorption of fats in the small intestine.
Lipid Metabolism Research: It helps in understanding the distribution and breakdown of fats in the body.
Medical Diagnostics: This compound is used in diagnostic tests to assess fat malabsorption and related disorders.
Biokinetics and Radiation Dosimetry: It is used to study the biokinetics and radiation dosimetry in patients undergoing specific diagnostic tests.
Mécanisme D'action
The mechanism of action of (1-14C)Triolein involves its incorporation into metabolic pathways where it undergoes hydrolysis by lipases to release free fatty acids and glycerol. The radiolabeled carbon-14 allows for the tracking of these metabolites through various pathways, including oxidation to carbon dioxide, which can be measured in breath tests . This tracking helps in understanding the absorption, distribution, and metabolism of fats in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triolein (Glyceryl Trioleate): The non-radiolabeled form of (1-14C)Triolein, used in similar metabolic studies but without the ability to track the compound through radiolabeling.
Tripalmitin: Another triglyceride, but derived from glycerol and palmitic acid, used in studies of fat metabolism and absorption.
Uniqueness
The uniqueness of this compound lies in its radiolabeling, which allows for precise tracking and measurement of metabolic processes involving fats. This capability makes it an invaluable tool in research and diagnostic applications, providing insights that non-radiolabeled compounds cannot offer .
Propriétés
Numéro CAS |
19393-08-9 |
|---|---|
Formule moléculaire |
C57H104O6 |
Poids moléculaire |
887.4 g/mol |
Nom IUPAC |
2,3-bis[[(Z)-octadec-9-enoyl]oxy](114C)propyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i52+2 |
Clé InChI |
PHYFQTYBJUILEZ-ZNBQCXRNSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([14CH2]OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


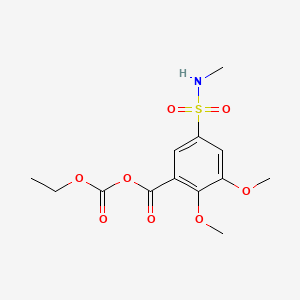
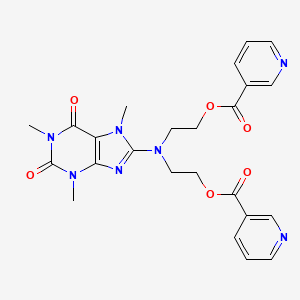
![6-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid](/img/structure/B12703262.png)
